1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

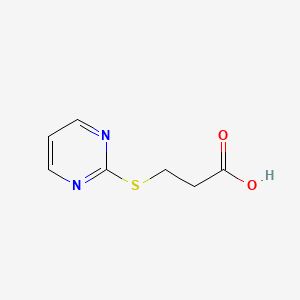

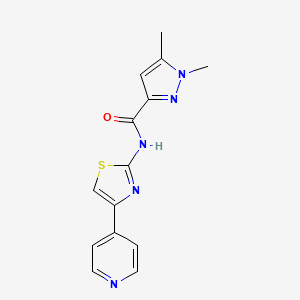

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the aromatic rings (phenyl and pyrazole) would contribute to the compound’s stability. The electronegative chlorine atom in the chlorobenzyl group could create a polar region in the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aldehyde group is often reactive and can undergo a variety of chemical reactions, including nucleophilic addition and oxidation. The aromatic rings might undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Pyrazole derivatives, including those similar to 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and characterized to understand their structural properties. For instance, studies have highlighted the crystal structure and molecular packing, revealing how phenyl and chlorobenzyl groups interact within these compounds (R. Prasath et al., 2011), (Cunjin Xu & Yan-Qin Shi, 2011).

Biological Activities

- Several studies have explored the antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of pyrazole derivatives. These compounds have been evaluated against a variety of microbial strains, showing promising results in some cases. For example, chitosan Schiff bases derived from pyrazole compounds exhibited antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi (A. Hamed et al., 2020). Another study synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which showed significant antioxidant and anti-inflammatory activities (Bono Naga Sudha et al., 2021).

Synthetic Applications

- The versatility of pyrazole derivatives for synthesizing novel compounds is also highlighted. For instance, their use in creating new antimicrobial agents through various synthetic approaches has been documented, showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities for some synthesized compounds (Manjunatha Bhat et al., 2016). Additionally, the compounds have been used to study their potential in anticonvulsant and analgesic applications, further emphasizing the chemical diversity and utility of pyrazole derivatives in medicinal chemistry (S. Viveka et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-16-8-6-13(7-9-16)10-20-11-15(12-21)17(19-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJGPTYZJNOGDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2828376.png)

![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2828377.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2828378.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2828382.png)

![ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2828384.png)

![4-[(3-Methoxyazetidin-1-yl)methyl]quinoline](/img/structure/B2828385.png)

![6-ethyl-3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-2-morpholino-4(3H)-pyrimidinone](/img/structure/B2828395.png)